Bienvenue dans la boutique en ligne BenchChem!

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide

SARS-CoV-2 3CLpro inhibition Structure-activity relationship Indeno-thiazole SAR

N-(8H-Indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide (CAS 681163-38-2) is a fully synthetic, tricyclic 8H-indeno[1,2-d]thiazole derivative bearing a 3-phenylpropanamide side chain at the 2-position. The indeno-thiazole core has been explored as a privileged scaffold in multiple therapeutic programs, including SARS-CoV-2 3CL protease (3CLpro) inhibition, fructose-1,6-bisphosphatase (FBPase) inhibition, histone deacetylase (HDAC) inhibition, and anti-ulcer indications.

Molecular Formula C19H16N2OS
Molecular Weight 320.41
CAS No. 681163-38-2
Cat. No. B2947372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide
CAS681163-38-2
Molecular FormulaC19H16N2OS
Molecular Weight320.41
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C19H16N2OS/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-15-9-5-4-8-14(15)12-16(18)23-19/h1-9H,10-12H2,(H,20,21,22)
InChIKeyNNEWKFYLEBCYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8H-Indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide (CAS 681163-38-2) – Procurement-Relevant Chemical Profile


N-(8H-Indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide (CAS 681163-38-2) is a fully synthetic, tricyclic 8H-indeno[1,2-d]thiazole derivative bearing a 3-phenylpropanamide side chain at the 2-position . The indeno-thiazole core has been explored as a privileged scaffold in multiple therapeutic programs, including SARS-CoV-2 3CL protease (3CLpro) inhibition, fructose-1,6-bisphosphatase (FBPase) inhibition, histone deacetylase (HDAC) inhibition, and anti-ulcer indications . The compound is commercially available as a research-grade screening compound (typical purity ≥95 %) and serves as a building block for structure-activity relationship (SAR) exploration .

Why Generic Substitution of N-(8H-Indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide (CAS 681163-38-2) Is Not Recommended Without Comparative SAR Data


Within the 8H-indeno[1,2-d]thiazole chemotype, even subtle changes to the 2-position amide substituent can completely abolish target engagement. Published SAR data for SARS-CoV-2 3CLpro inhibitors demonstrates that replacing a methoxy group with butoxy, isobutoxy, methyl, or chloro substituents reduced inhibition from ~90 % to near zero at 20 μM . Expanding or opening the five-membered ring likewise eliminated activity . These steep SAR relationships mean that two compounds sharing the same indeno-thiazole core cannot be assumed to be functionally interchangeable. Procurement decisions must therefore be guided by substituent-specific evidence rather than core-class membership alone.

Quantitative Differentiation Evidence for N-(8H-Indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide (CAS 681163-38-2) vs. Closest Analogs


3-Phenylpropanamide Side-Chain vs. 3,5-Dimethoxybenzamido Substituent: Impact on 3CLpro Inhibitory Activity

The 3-phenylpropanamide side chain of the target compound differs fundamentally from the 3,5-dimethoxybenzamido substituent present in compound 7a (the reference compound from Wu et al., 2022). In the published SAR series, the methoxy-substituted benzamido derivative 7a achieved 89.5 ± 2.0 % inhibition at 20 μM and an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro . Replacement of the 3,5-dimethoxybenzamido group with alternative amido substituents (compounds 7f–7k) resulted in dramatic activity loss: 7f (5.0 % inhibition), 7g (32.6 %), 7i (20.3 %), 7j (31.9 %), and 7k (1.5 %), all with IC50 >20 μM . While direct IC50 data for the 3-phenylpropanamide derivative are not available in the peer-reviewed literature, the steep SAR demonstrates that the amide substituent is a critical determinant of target potency, and the unsubstituted phenylalkyl chain represents a distinct chemical space relative to electron-rich benzamido analogs, potentially conferring a different selectivity and binding mode profile .

SARS-CoV-2 3CLpro inhibition Structure-activity relationship Indeno-thiazole SAR

Core Skeleton Integrity: Five-Membered Ring Requirement for 3CLpro Activity in the Indeno-Thiazole Series

The target compound retains the intact five-membered indeno ring fused to the thiazole. Published SAR from Wu et al. (2022) explicitly tested the effect of expanding the five-membered ring to a six-membered ring (compound 7l) or opening the ring (compounds 10a, 10b). Compound 7l showed −13.1 ± 1.7 % inhibition at 20 μM (IC50 >20 μM), and ring-opened compounds 10a and 10b showed 1.9 % and 1.8 % inhibition, respectively, all effectively inactive . This confirms that the indeno[1,2-d]thiazole skeleton is a structural prerequisite for 3CLpro engagement within this chemotype, and the target compound satisfies this requirement by preserving the native five-membered ring geometry .

SARS-CoV-2 3CLpro Scaffold hopping Ring-expansion SAR

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Benzamido Analogs

The 3-phenylpropanamide side chain (C₆H₅-CH₂-CH₂-CO-NH-) is more lipophilic and conformationally flexible than the 3,5-dimethoxybenzamido group (3,5-(CH₃O)₂-C₆H₃-CO-NH-) present in reference compound 7a. Based on the SMILES structure O=C(CCC1=CC=CC=C1)NC1=NC2=C(CC3=C2C=CC=C3)S1 , the target compound has molecular formula C₁₉H₁₆N₂OS and molecular weight 320.41 g/mol . The absence of polar methoxy substituents on the aromatic ring reduces hydrogen-bond acceptor count and is expected to increase calculated LogP by approximately 1.5–2.0 log units relative to the dimethoxybenzamido analog, potentially enhancing membrane permeability while reducing aqueous solubility . This physicochemical differentiation is relevant when selecting compounds for cell-based vs. biochemical screening cascades.

Physicochemical properties Drug-likeness Ligand efficiency

Benchmark Against Clinical 3CLpro Inhibitor Nirmatrelvir: Positioning for Screening Triage

In the same biochemical assay format used to evaluate the indeno-thiazole series, the clinical 3CLpro inhibitor nirmatrelvir (PF-07321332) achieved 99.5 ± 0.1 % inhibition at 20 μM with an IC50 of 0.012 ± 0.001 μM (12 pM) . The best indeno-thiazole compound (7a) showed IC50 1.28 ± 0.17 μM, representing a ~100-fold lower potency than nirmatrelvir . While the target 3-phenylpropanamide compound lacks published IC50 data, this benchmark establishes that the indeno-thiazole chemotype serves as a low-micromolar starting point suitable for hit-to-lead optimization, not as a clinical candidate substitute. Procurement for primary screening should calibrate expected potency thresholds against this 100-fold gap to the clinical benchmark .

SARS-CoV-2 3CLpro Nirmatrelvir Screening benchmark

Recommended Application Scenarios for N-(8H-Indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide (CAS 681163-38-2) Based on Comparative Evidence


SARS-CoV-2 3CLpro Primary Biochemical Screening and Hit Validation

The target compound is suitable for inclusion in FRET-based 3CLpro biochemical screens at concentrations up to 20 μM, following the assay protocol validated by Wu et al. (2022) . Its distinct 3-phenylpropanamide side chain expands the chemical space sampled beyond the benzamido-substituted series already characterized . The intact indeno-thiazole five-membered ring meets the structural prerequisite for 3CLpro engagement . Hits should be benchmarked against nirmatrelvir (IC50 = 0.012 μM) to calibrate potency expectations.

Structure-Activity Relationship (SAR) Probe for Amide Substituent Exploration

Given the steep SAR cliff documented between methoxybenzamido and non-methoxybenzamido analogs (inhibition dropping from ~90 % to <33 % at 20 μM) , the 3-phenylpropanamide derivative serves as a key SAR probe to test whether a flexible alkyl-phenyl linker can rescue or modulate binding affinity at the S1/S2 subsites of 3CLpro. Its physicochemical profile (higher cLogP, fewer H-bond acceptors) may offer binding mode hypotheses distinct from the dimethoxybenzamido series for molecular docking studies .

Comparative Physicochemical Profiling for Cell-Based Assay Triage

With an estimated cLogP approximately 1.5–2.0 log units higher than the dimethoxybenzamido analog and reduced hydrogen-bond acceptor count , this compound is a candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to evaluate whether increased lipophilicity improves cell penetration relative to more polar indeno-thiazole analogs. Outcomes can guide prioritization for antiviral cell-based assays requiring intracellular target engagement.

Quote Request

Request a Quote for N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.